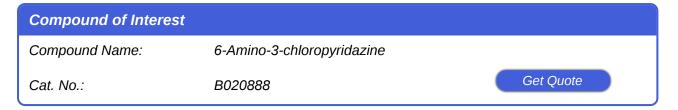


Synthesizing Novel Pyridazine-Based Compounds: Application Notes and Protocols for Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of novel pyridazine-based compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry due to their diverse pharmacological activities. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

Pyridazine and its derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8] The unique structural features of the pyridazine ring allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. These compounds often target key signaling pathways implicated in various diseases, such as the p38 MAP kinase and VEGFR kinase pathways.[7][8][9]

Experimental Protocols

This section details the methodologies for the synthesis of novel pyridazine derivatives, starting from readily available precursors.



Protocol 1: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction

This protocol describes a highly regioselective method for preparing pyridazine derivatives through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.[10]

Materials:

- Substituted 1,2,3-triazine derivative
- 1-Propynylamine derivative
- Dry 1,4-dioxane
- Hexane
- Ethyl acetate (EtOAc)

Procedure:

- To a solution of the 1,2,3-triazine derivative (1.0 eq) in dry 1,4-dioxane, add the 1-propynylamine derivative (3.0 eq).
- Reflux the reaction mixture for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:EtOAc gradient to yield the desired 6-aryl-pyridazin-3-amine.

Protocol 2: Synthesis of Pyridazin-3(2H)-one Derivatives

This protocol outlines a multi-step synthesis of pyridazin-3(2H)-one derivatives, which are versatile intermediates for further functionalization.[1]



Step 1: Condensation of Pyridazin-3(2H)-one with Aromatic Aldehydes

- To a mixture of pyridazin-3(2H)-one (1.0 eq) and sodium methoxide (1.2 eq) in dry ethanol, add the aromatic aldehyde (1.0 eq) dropwise.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, pour the reaction mixture into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry to obtain the condensed product.

Step 2: N-Alkylation with Ethyl Bromoacetate

- To a solution of the product from Step 1 (1.0 eq) and K₂CO₃ (3.0 eq) in dry THF, add ethyl bromoacetate (1.1 eq) dropwise.
- · Reflux the mixture for 6 hours.
- Cool the reaction to room temperature and filter off the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography (ethyl acetate:hexane) to obtain the corresponding ester.[1]

Step 3: Hydrolysis to Carboxylic Acid

- Dissolve the ester from Step 2 in ethanol and add a solution of sodium hydroxide (2.0 eq) in water.
- Stir the mixture at room temperature for 12 hours.
- Acidify the reaction mixture with dilute hydrochloric acid to pH 3-4.



• Collect the resulting precipitate by filtration, wash with water, and dry to yield the final pyridazin-3(2H)-one acetic acid derivative.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of novel pyridazine derivatives.

Table 1: Synthesis and Characterization of 6-Aryl-pyridazin-3-amines

Compoun d	R¹	R²	Yield (%)	m.p. (°C)	¹H NMR (δ, ppm)	MS (m/z)
3a	Phenyl	Н	91	155-157	7.2-8.1 (m, Ar-H), 6.8 (d, 1H), 4.5 (s, 2H)	[M+H] ⁺
3b	4-Tolyl	Н	88	162-164	7.1-7.9 (m, Ar-H), 6.7 (d, 1H), 4.5 (s, 2H), 2.4 (s, 3H)	[M+H] ⁺
3c	4-Cl-Ph	Н	93	170-172	7.3-8.0 (m, Ar-H), 6.9 (d, 1H), 4.6 (s, 2H)	[M+H] ⁺

Table 2: Spectroscopic Data for Pyridazin-3(2H)-one Derivatives

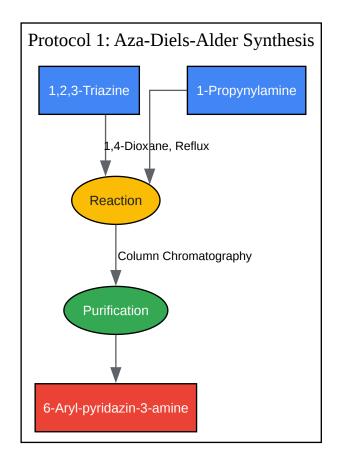


Compound	FT-IR (cm ⁻¹)	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	HRMS (m/z) [M+H] ⁺
4a	3461 (OH), 1751, 1647 (C=O)	7.99 (s, 1H), 7.84 (d, 2H), 7.36- 7.54 (m, 7H), 4.81 (s, 2H), 3.71 (s, 2H)	169.2, 159.3, 143.3, 141.7, 137.0, 134.4, 131.1, 130.9, 129.3, 128.9, 128.3, 128.1, 125.8, 54.2, 34.9	Calculated: 354.9932, Found: 354.9837[1]
4b	3489 (OH), 1751, 1652 (C=O)	7.91 (s, 1H), 7.82 (d, 2H), 7.43- 7.51 (m, 3H), 7.24 (d, 2H), 7.11 (d, 2H), 4.94 (s, 2H), 4.16 (q, 2H), 3.87 (s, 2H), 1.19 (t, 3H)	Not provided	Not provided[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

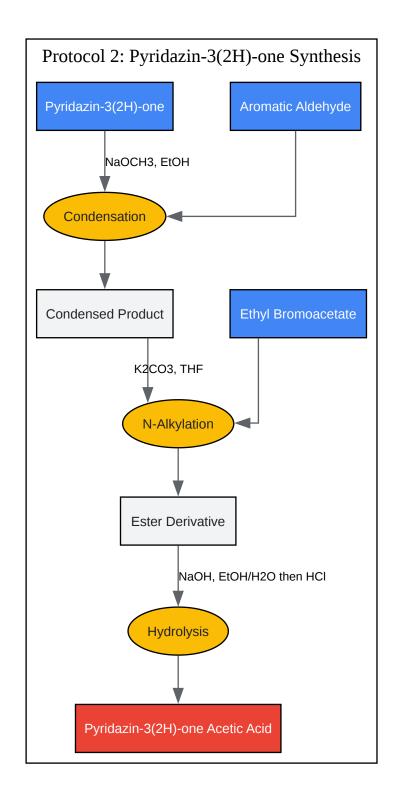




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Caption: Synthetic workflow for 6-Aryl-pyridazin-3-amines.

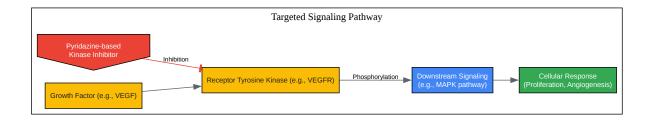




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Caption: Multi-step synthesis of Pyridazin-3(2H)-one derivatives.





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Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

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